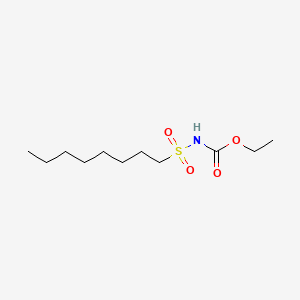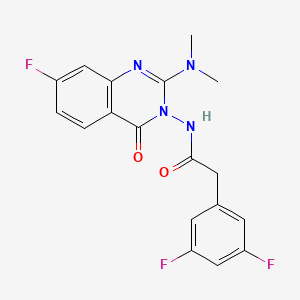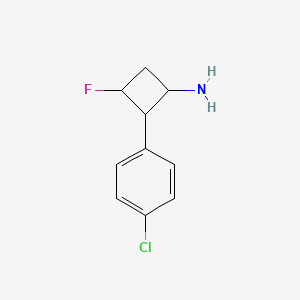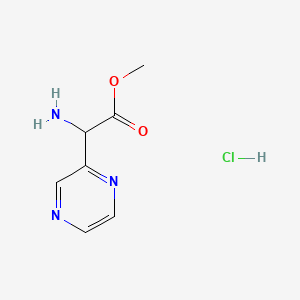![molecular formula C16H11Cl3N2O4S B13942345 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 535979-14-7](/img/structure/B13942345.png)
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple chlorine atoms, a methoxy group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 4-chloro-3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed fragments of the original compound.
科学的研究の応用
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoic acid
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
535979-14-7 |
|---|---|
分子式 |
C16H11Cl3N2O4S |
分子量 |
433.7 g/mol |
IUPAC名 |
4-chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11Cl3N2O4S/c1-25-13-9(5-8(17)6-11(13)19)14(22)21-16(26)20-12-4-7(15(23)24)2-3-10(12)18/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
InChIキー |
ACZXHWPTLMZIMB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)



![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)


